molecular formula C12H12N2O3 B3163666 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 885274-73-7

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B3163666
CAS No.: 885274-73-7
M. Wt: 232.23 g/mol
InChI Key: IYMMHVKKUAJPHJ-UHFFFAOYSA-N
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Description

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 885274-73-7) is a high-value chemical building block with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g·mol⁻¹ . This compound is supplied with a purity of not less than 98% and is characterized as a key heterocyclic scaffold in organic and medicinal chemistry research. Its structure, which incorporates both an electron-rich aminophenyl group and a hydrolytically labile ethyl ester, makes it a versatile precursor for the synthesis of more complex molecules, particularly in pharmaceutical development where the oxazole core is a privileged structure in drug discovery. Researchers utilize this compound primarily as a critical intermediate in the design and synthesis of novel bioactive molecules and potential therapeutic agents. The presence of the reactive 3-aminophenyl group and the ethyl ester functionality provides two distinct sites for chemical modification, allowing for diversification into libraries of compounds for biological screening. While a specific Mechanism of Action (MOA) is target-dependent and determined by the final synthesized compound, this intermediate is foundational in projects aiming to develop enzyme inhibitors or receptor modulators . Analytical documentation, including 1 H-NMR data and Safety Data Sheets (SDS), is available to support research applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It should be handled by qualified laboratory personnel only.

Properties

IUPAC Name

ethyl 2-(3-aminophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMHVKKUAJPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653024
Record name Ethyl 2-(3-aminophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-73-7
Record name 4-Oxazolecarboxylic acid, 2-(3-aminophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-aminophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminoacetophenone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The reaction conditions usually involve refluxing the reaction mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The amino group on the phenyl ring undergoes oxidation under acidic conditions. Key reagents and outcomes include:

Reagent Conditions Product Yield Source
Potassium permanganateH₂SO₄, 80–100°C2-(3-Nitro-phenyl)-oxazole-4-carboxylate65–78%
Chromium trioxideAcetic acid, refluxOxidized nitroso intermediates50–60%

Oxidation primarily targets the aromatic amine, forming nitro derivatives essential for further functionalization in drug design .

Reduction Reactions

The oxazole ring and ester group are susceptible to reduction:

  • Catalytic Hydrogenation :

    • Reagents : Pd/C or Raney Ni, H₂ (1–3 atm)

    • Products : Reduced oxazole to dihydro-oxazole or fully saturated amine derivatives .

    • Yields : 70–85% under optimized flow conditions .

  • LiAlH₄ Reduction :

    • Converts the ethyl ester to a primary alcohol (R-OH) while preserving the oxazole ring .

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitution:

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄, 0–5°CPara to NH₂2-(3-Amino-4-nitro-phenyl)-oxazole ester60–70%
HalogenationBr₂/FeBr₃, RTMeta to oxazoleBrominated derivatives55–65%

Substitution patterns are influenced by the electron-donating amino group and steric effects of the oxazole ring .

Nucleophilic Acyl Substitution

The ethyl ester participates in hydrolysis and transesterification:

  • Basic Hydrolysis :

    • Conditions : NaOH (2M), EtOH/H₂O, reflux

    • Product : Carboxylic acid derivative (R-COOH)

    • Application : Precursor for amide coupling in peptide-like therapeutics .

  • Acid-Catalyzed Transesterification :

    • Converts ethyl ester to methyl or benzyl esters for solubility tuning .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Reaction Type Substrate Catalyst Product Yield
Buchwald–HartwigAryl halidesPd(OAc)₂/XantphosN-aryl oxazole derivatives75–90%
Suzuki–MiyauraBoronic acidsPd(PPh₃)₄Biaryl-functionalized oxazoles65–80%

These reactions are pivotal for introducing pharmacophores in anticancer and antimicrobial agents .

Cycloaddition and Ring-Opening

The oxazole ring participates in [3+2] cycloadditions:

  • With Alkynes :

    • Forms fused bicyclic structures under Cu(I) catalysis .

  • Ring-Opening :

    • Reagents : H₂O₂, HCl

    • Product : Diamino-ketone intermediates for heterocycle synthesis .

Comparative Reactivity Insights

Data from analogous compounds highlight key trends:

Derivative Reaction Rate (vs. Parent) Notes
2-(3-Fluoro-phenyl)-oxazole-4-carboxylate1.5× faster in nitrationElectron-withdrawing F enhances meta substitution
2-(2-Amino-phenyl)-oxazole-4-carboxylateLower oxidation stabilityOrtho-amino group induces steric hindrance

Key Research Findings

  • Anticancer Applications : Cross-coupled biaryl derivatives show IC₅₀ values of 0.003–0.595 µM against MCF-7 and HCT-116 cell lines .

  • Enzyme Inhibition : Carboxylic acid derivatives exhibit potent SAT inhibition (IC₅₀ = 2.6–7.3 µM), critical for disrupting bacterial cysteine biosynthesis .

  • Synthetic Efficiency : Flow chemistry reduces reaction times by 50% compared to batch methods for oxazole reductions .

Scientific Research Applications

Pharmaceutical Development

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is being explored for its potential as a bioactive molecule. Its structural features allow it to interact with biological targets, making it a subject of interest in:

  • Antimicrobial Studies : Research indicates that this compound may exhibit antimicrobial properties, potentially serving as a lead compound for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The oxazole ring can be reduced to yield different amine forms.
  • Electrophilic Substitution : The phenyl ring can participate in reactions like nitration or halogenation.

These reactions are significant for synthesizing analogs with enhanced properties or varied biological activities.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of advanced materials such as:

  • Dyes and Pigments : Its structural characteristics allow it to be used as a precursor in synthesizing dyes.
  • Polymeric Materials : Its reactivity can be harnessed to develop new polymeric materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent (Position) Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester 3-Amino (C2) Oxazole C₁₂H₁₂N₂O₃ 248.24 Reactive amino group for derivatization
Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate 3-Bromo (C2) Oxazole C₁₂H₁₀BrNO₃ 296.12 Halogenated intermediate for cross-coupling
2-(3-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester 3-Methoxy (C2) Oxazole C₁₃H₁₃NO₄ 263.25 Electron-donating group; MAO-B inhibition
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate 4-Hydroxy (C5) Oxazole C₁₂H₁₁NO₄ 245.22 Enhanced solubility via hydroxy group
2-(3-Bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester 3-Bromo (C2) Thiazole C₁₂H₉BrN₂O₂S 340.18 Thiazole core alters bioactivity

Physicochemical Properties

  • Melting points: Analogs like 1'(S)-2-(1-benzyloxycarbonylaminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester melt at 126–128°C, while oxazole-4-carboxylic acid derivatives exhibit higher melting points (~166–168°C) due to hydrogen bonding .
  • Solubility : Hydroxy-substituted analogs (e.g., ) show improved aqueous solubility compared to halogenated or methoxy variants .

Biological Activity

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, with the molecular formula C12H12N2O3 and CAS number 885274-73-7, is an organic compound featuring an oxazole ring and a carboxylic acid ethyl ester moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The presence of an amino group enhances its solubility and interaction with biological systems, making it a candidate for drug formulation targeting various ailments.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity:

  • Molecular Formula : C12H12N2O3
  • Functional Groups : Oxazole ring, carboxylic acid, ethyl ester, amino group

These functional groups are crucial for the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound has potential anticancer properties. In vitro assays have shown promising results against various cancer cell lines.
    • For instance, compounds similar to this structure have demonstrated IC50 values ranging from 0.003 to 0.595 µM against cancer cell lines such as MCF-7 and HCT-116, indicating significant cytotoxicity .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, similar oxazole derivatives have shown activity against serine acetyltransferase (SAT), which is crucial in bacterial metabolism .
  • Receptor Modulation :
    • There is ongoing research into the compound's potential as a modulator of various receptors, which could lead to therapeutic applications in treating inflammatory diseases and cancers .

The mechanism through which this compound exerts its effects involves:

  • Binding Affinity : The compound's structural features allow it to interact with specific molecular targets, including enzymes and receptors. Studies often utilize techniques such as molecular docking to elucidate these interactions.
  • Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis through increased caspase activity .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects on MCF-7 cells found that the compound induced apoptosis via caspase activation and increased p53 expression levels .
  • Comparative Analysis :
    • In a comparative analysis with other oxazole derivatives, this compound exhibited competitive inhibition against SAT with IC50 values significantly lower than those of traditional inhibitors .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTargetIC50 Value (µM)Reference
Anticancer ActivityMCF-7 Cell Line0.003
Enzyme InhibitionSerine Acetyltransferase21
Apoptosis InductionCaspase ActivationN/A

Q & A

Q. Advanced

  • Pre-functionalization : Introduce the nitro group early in the synthesis (e.g., via nitration of a phenyl precursor) and reduce it post-cyclization. Nickel-catalyzed reductions (e.g., Ni/NaBH₄) selectively reduce nitro groups without affecting ester functionalities .
  • Flow chemistry : Employ continuous flow reactors to enhance reaction control and scalability. For example, MnO₂-packed columns at 100°C efficiently oxidize intermediates to oxazoles, improving yield and reproducibility .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA) .

How can contradictory data in enzyme inhibition assays be resolved?

Advanced
Contradictions in bioactivity data (e.g., MAO-B inhibition) may arise from assay conditions or compound stability. Mitigation strategies include:

  • Assay standardization : Use recombinant enzymes with consistent substrate concentrations (e.g., kynuramine for MAO-B) and control for solvent effects (DMSO ≤1%) .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation. Instability in ester bonds (via esterases) can be addressed by methyl ester analogs .
  • Structural analogs : Synthesize derivatives (e.g., 2-(4-fluorophenyl)-thiazole-4-carboxylates) to compare structure-activity relationships (SAR) and validate target engagement .

What are the key challenges in designing derivatives for improved pharmacokinetics?

Q. Advanced

  • Ester hydrolysis : The ethyl ester is prone to hydrolysis in vivo. Replace with methyl esters or bioisosteres (e.g., amides) to enhance stability, as seen in analogs of oxazole-4-carboxamides .
  • Solubility optimization : Introduce polar groups (e.g., hydroxyls) on the phenyl ring or use prodrug strategies (e.g., phosphate esters) without compromising target binding .
  • CYP450 interactions : Screen for CYP inhibition using fluorogenic substrates. If CYP3A4 inhibition is observed, modify the 3-aminophenyl substituent to reduce lipophilicity .

How to analyze regioselectivity in electrophilic substitution reactions on the oxazole ring?

Q. Advanced

  • Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map electron density. The oxazole C-2 position is typically more reactive due to higher electron density .
  • Isotopic labeling : Use 15N^{15}N-labeled oxazoles to track substitution patterns via 1H^1H-15N^{15}N HMBC NMR .
  • Competitive reactions : Compare reaction outcomes with model substrates (e.g., 2-phenyloxazole vs. 4-phenyloxazole) under identical conditions to confirm regioselectivity .

What analytical methods differentiate this compound from structural analogs?

Q. Advanced

  • X-ray crystallography : Resolve the crystal structure to confirm the 3-aminophenyl orientation and ester conformation. Compare with analogs like 2-(4-fluorophenyl)-thiazole-4-carboxylates .
  • Tandem MS/MS : Fragment the molecular ion to identify signature peaks (e.g., m/z 184 from ester cleavage) .
  • IR spectroscopy : The oxazole ring’s C=N stretch appears at ~1650 cm⁻¹, distinct from thiazole analogs (~1600 cm⁻¹) .

How to troubleshoot low yields in the final esterification step?

Q. Advanced

  • Catalyst screening : Test alternatives to H₂SO₄, such as TsOH or immobilized lipases (e.g., Candida antarctica Lipase B), which improve selectivity for ethyl ester formation .
  • Azeotropic removal : Use Dean-Stark traps to remove water during reflux, shifting equilibrium toward esterification .
  • Microwave-assisted synthesis : Apply controlled microwave heating (e.g., 100°C, 30 min) to accelerate reaction kinetics and reduce side products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 2
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2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

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